(R)-2-(Tetrahydrofuran-2-yl)ethanol
CAS No.:
Cat. No.: VC17601687
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H12O2 |
---|---|
Molecular Weight | 116.16 g/mol |
IUPAC Name | 2-[(2R)-oxolan-2-yl]ethanol |
Standard InChI | InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
Standard InChI Key | FCAJYRVEBULFKS-ZCFIWIBFSA-N |
Isomeric SMILES | C1C[C@@H](OC1)CCO |
Canonical SMILES | C1CC(OC1)CCO |
Introduction
Chemical Structure and Stereochemical Features
Molecular Configuration
(R)-2-(Tetrahydrofuran-2-yl)ethanol features a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 2-position. The THF ring adopts a puckered conformation, with the hydroxyl group extending from the chiral center at the C2 position. The (R)-enantiomer is distinguished by its specific spatial arrangement, which influences its interactions in asymmetric synthesis and molecular recognition processes .
The compound’s IUPAC name, [(2R)-oxolan-2-yl]methanol, underscores its stereochemical specificity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxymethyl group, which minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding .
Physicochemical Properties
The compound’s physical properties are critical for its handling and application in laboratory and industrial settings:
Property | Value |
---|---|
CAS Number | 22415-59-4 |
Molecular Weight | 102.132 g/mol |
Density | 1.038 g/cm³ |
Boiling Point | 176.8°C at 760 mmHg |
Flash Point | 83.9°C |
Melting Point | Not Available |
These properties derive from its polar hydroxyl group and nonpolar tetrahydrofuran ring, enabling miscibility with both aqueous and organic solvents . The density of 1.038 g/cm³ suggests a compact molecular packing, while the relatively high boiling point reflects strong intermolecular hydrogen bonding.
Applications in Chemical Research
Solvent and Reaction Medium
The compound’s dual solubility profile makes it a versatile solvent for reactions requiring polar aprotic conditions. For example, its use in oxidation reactions involving hydrogen peroxide has been documented for sulfur-containing substrates, where it enhances reaction rates while minimizing side reactions .
Chiral Building Block
(R)-2-(Tetrahydrofuran-2-yl)ethanol serves as a precursor in synthesizing enantiomerically pure pharmaceuticals and agrochemicals. Its hydroxyl group can be acylated or alkylated to produce esters or ethers, which are intermediates in drug discovery pipelines . In a recent study, analogous alcohols were esterified with propargyloxyacetic acid to generate click chemistry-compatible substrates for enzymatic resolution .
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